molecular formula C9BrF19O3 B1271450 1-Bromoperfluoro-2,5,8-trioxadodecane CAS No. 330562-47-5

1-Bromoperfluoro-2,5,8-trioxadodecane

Cat. No.: B1271450
CAS No.: 330562-47-5
M. Wt: 596.97 g/mol
InChI Key: IKLGPUSJUIHNMO-UHFFFAOYSA-N
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Description

1-Bromoperfluoro-2,5,8-trioxadodecane is a useful research compound. Its molecular formula is C9BrF19O3 and its molecular weight is 596.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
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Scientific Research Applications

Copolymerization and Material Synthesis

1-Bromoperfluoro-2,5,8-trioxadodecane and related compounds have been utilized in the synthesis of novel materials through copolymerization processes. For instance, the radical copolymerization of vinylidene fluoride with 8-bromo-1H,1H,2H-perfluorooct-1-ene has been reported, highlighting the incorporation of brominated monomers and leading to thermally stable copolymers (Sauguet, Améduri, & Boutevin, 2007). Similarly, terpolymers based on vinylidene fluoride and bearing sulfonic acid side groups have been developed for fuel-cell membranes (Sauguet, Améduri, & Boutevin, 2006).

Synthesis of Energetic Materials

Research has been conducted on the synthesis of materials like 3-Difluoroaminomethyl-3-methyl oxetane, an energetic binder for solid propellants and polymer-bonded explosives. This synthesis involves processes like bromination and cyclization, which are relevant to the handling of 1-bromoperfluoro compounds (Li, Pan, Wang, & Zhang, 2014).

Fluorination Techniques in Organic Chemistry

The use of reagents derived from fluorine, including those involving bromo and fluoro groups, plays a significant role in organic synthesis. For example, bromine trifluoride has been used for fluorinating heteroatoms and substituting carbon-halogen bonds with carbon-fluorine bonds (Rozen, 2005), (Rozen, 2010).

Advanced Functional Material Synthesis

Studies have also focused on synthesizing new fluorine-containing polyethers, leveraging the unique properties of fluorinated compounds for creating low-dielectric, thermally stable materials (Fitch et al., 2003).

Analytical and Spectroscopic Studies

Some research has explored the photodissociation dynamics of bromo- and fluoro-substituted compounds, shedding light on the behavior of these molecules under specific conditions, which can be crucial for understanding the properties of this compound-related substances (Indulkar et al., 2011).

Safety and Hazards

This compound is not intended for human or veterinary use . It is for research use only . The safety data sheet advises against eating, drinking, or smoking when using this product .

Properties

IUPAC Name

1-[2-[2-[bromo(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,4,4,4-nonafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9BrF19O3/c10-9(28,29)32-8(26,27)7(24,25)31-6(22,23)5(20,21)30-4(18,19)2(13,14)1(11,12)3(15,16)17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLGPUSJUIHNMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)(F)F)(C(OC(C(OC(C(OC(F)(F)Br)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9BrF19O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375112
Record name 1-Bromoperfluoro-2,5,8-trioxadodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330562-47-5
Record name 1-[2-[2-(Bromodifluoromethoxy)-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2,3,3,4,4,4-nonafluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330562-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromoperfluoro-2,5,8-trioxadodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 330562-47-5
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